molecular formula C8H6N2O2S B1341109 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1029108-69-7

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1341109
CAS RN: 1029108-69-7
M. Wt: 194.21 g/mol
InChI Key: QUKDMAFMSJBIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The orientation of long-chain organic acids adsorbed on metal oxides has been successfully identified by angle-resolved XPS .


Chemical Reactions Analysis

The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .

Scientific Research Applications

Synthesis and Biological Activity

The heterocyclic compound 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid and its derivatives are significant due to their versatile synthetic applicability and biological activities. These compounds are utilized as scaffold structures in heterocyclic compounds, showing a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. Their synthesis methods and biological applications have been extensively reviewed, indicating their importance in medicinal chemistry (Cetin, 2020).

Regio-Orientation in Heterocyclic Synthesis

The regio-orientation and regioselectivity of reactions involving 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid derivatives lead to the formation of pyrazolo[1,5-a]pyrimidines. This aspect is crucial for understanding the significance of substituent positions on the pyrimidine ring, which affects the biological activity and synthetic utility of the resulting compounds. The literature addresses controversies and clarifies the regio-orientation of substituents, contributing to the development of heterocyclic chemistry (Mohamed & Mahmoud, 2019).

Pharmacological Properties

Research on 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid derivatives has also highlighted their significant pharmacological properties. A comprehensive review on pyrazole and its derivatives outlines their importance in heterocyclic chemistry due to their presence in various drugs and pharmaceutical compounds. This class of compounds has been shown to possess a wide range of biological activities, making them valuable for further medicinal research (Bhattacharya et al., 2022).

Anticancer Agents Development

The synthesis of pyrazoline derivatives, closely related to the chemical structure of interest, has been explored for developing new anticancer agents. This research area has seen significant updates in synthetic strategies, demonstrating the potential of these heterocyclic compounds in anticancer activity. Their synthesis under various conditions and biological evaluations indicates a promising avenue for anticancer drug development (Ray et al., 2022).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKDMAFMSJBIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263298
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

1029108-69-7
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029108-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.